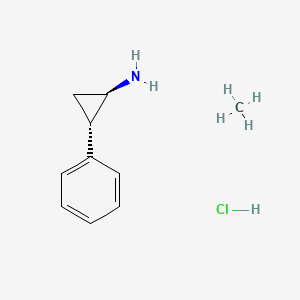
FNC (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of FNC (hydrochloride) involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires the use of advanced equipment and techniques to ensure the purity and consistency of the final product . The production process may also involve purification steps, such as crystallization and chromatography, to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: FNC (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving FNC (hydrochloride) include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of FNC (hydrochloride) depend on the specific reaction conditions and reagents used .
Scientific Research Applications
FNC (hydrochloride) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing other compounds . In biology, it is studied for its antiviral and anticancer properties . In medicine, FNC (hydrochloride) is being investigated as a potential treatment for various viral infections and cancers . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of FNC (hydrochloride) involves the inhibition of RNA-dependent polymerase enzymes, which are essential for the replication of viruses . By inhibiting these enzymes, FNC (hydrochloride) prevents the synthesis of viral RNA, thereby stopping the replication of the virus . Additionally, FNC (hydrochloride) has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer activity .
Comparison with Similar Compounds
FNC (hydrochloride) is similar to other nucleoside analogues, such as lamivudine and remdesivir . FNC (hydrochloride) has unique properties that make it more effective against certain viral infections and cancers . For example, FNC (hydrochloride) has been shown to have better inhibition of drug-resistant strains of HIV compared to lamivudine . Additionally, FNC (hydrochloride) has a broader spectrum of activity against various viruses, making it a versatile therapeutic agent .
List of Similar Compounds:- Lamivudine
- Remdesivir
- Zidovudine
- Tenofovir
Properties
Molecular Formula |
C9H11FN6O4 |
|---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6-,7-,9-/m1/s1 |
InChI Key |
KTOLOIKYVCHRJW-FLQXIAIPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



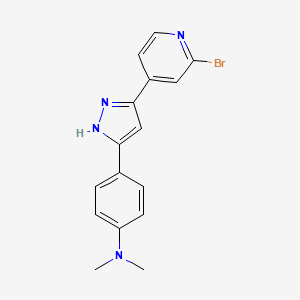
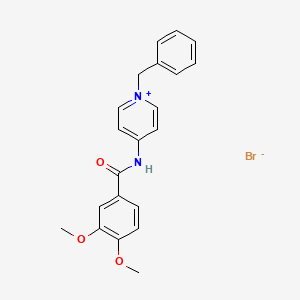
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
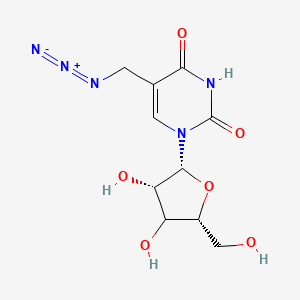

![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

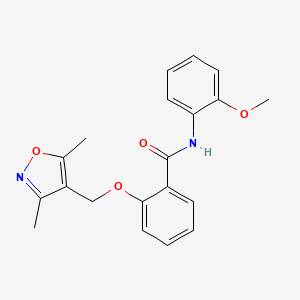
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
